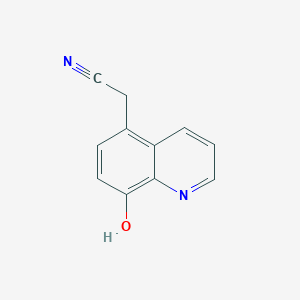

2-(8-Hydroxyquinolin-5-yl)acetonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8N2O |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

2-(8-hydroxyquinolin-5-yl)acetonitrile |

InChI |

InChI=1S/C11H8N2O/c12-6-5-8-3-4-10(14)11-9(8)2-1-7-13-11/h1-4,7,14H,5H2 |

InChI Key |

DWKVIBSCIQLUEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)CC#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 8 Hydroxyquinolin 5 Yl Acetonitrile and Its Precursors

Strategic Functionalization of the Quinoline (B57606) Core for 8-Hydroxy and 5-Acetonitrile Substitution

The foundational step in synthesizing 2-(8-hydroxyquinolin-5-yl)acetonitrile is the creation of the 8-hydroxyquinoline (B1678124) scaffold, which is then followed by the introduction of the acetonitrile (B52724) group at the 5-position.

The construction of the 8-hydroxyquinoline core can be achieved through several classical and effective cyclization reactions. These methods typically involve the reaction of an aniline (B41778) derivative with a three-carbon component to form the pyridine (B92270) ring fused to the benzene (B151609) ring.

One of the most traditional and widely used methods is the Skraup synthesis . mdpi.comgoogle.com This reaction involves heating o-aminophenol with glycerol (B35011) in the presence of a dehydrating agent like concentrated sulfuric acid and an oxidizing agent such as o-nitrophenol. mdpi.comgoogle.comchemicalbook.com The glycerol is first dehydrated to acrolein, which then undergoes a Michael addition with the o-aminophenol. Subsequent cyclization and oxidation lead to the formation of the 8-hydroxyquinoline ring. mdpi.com

The Doebner-von Miller reaction is another versatile method for quinoline synthesis and is considered a modification of the Skraup synthesis. chemicalbook.com It utilizes α,β-unsaturated aldehydes or ketones reacting with an aniline, in this case, o-aminophenol, under acidic conditions. chemicalbook.com

The Friedländer synthesis offers a different approach, where an o-aminobenzaldehyde or o-aminoketone is condensed with a compound containing a reactive α-methylene group, such as an aldehyde or ketone. scispace.com This method is catalyzed by acids or bases. scispace.com

The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. chemicalbook.com The initial condensation forms a Schiff base, which then undergoes an acid-catalyzed ring closure to yield the quinoline derivative. chemicalbook.com

A comparison of these classical methods is presented in the table below.

| Reaction Name | Reactants | Key Features |

| Skraup Synthesis | o-Aminophenol, Glycerol, Sulfuric Acid, Oxidizing Agent | Harsh reaction conditions, but versatile. mdpi.comchemicalbook.com |

| Doebner-von Miller Reaction | o-Aminophenol, α,β-Unsaturated Carbonyl Compound, Acid | A modification of the Skraup synthesis. chemicalbook.com |

| Friedländer Synthesis | o-Aminobenzaldehyde/ketone, Compound with α-methylene group | Can be catalyzed by acids or bases. scispace.com |

| Combes Synthesis | o-Aminophenol, β-Diketone, Acid | Involves a Schiff base intermediate. chemicalbook.com |

Once the 8-hydroxyquinoline scaffold is in place, the next critical step is the introduction of the acetonitrile group at the 5-position. A common and effective method to achieve this is through a two-step process involving chloromethylation followed by nucleophilic substitution.

The first step is the chloromethylation of 8-hydroxyquinoline . This is an electrophilic aromatic substitution reaction where a chloromethyl group (-CH₂Cl) is introduced onto the quinoline ring. The reaction is typically carried out by treating 8-hydroxyquinoline with formaldehyde (B43269) and hydrogen chloride. nih.govresearchgate.net This yields 5-chloromethyl-8-hydroxyquinoline hydrochloride. researchgate.net

The second step is the conversion of the 5-chloromethyl group to the 5-acetonitrile group . This is achieved through a nucleophilic substitution reaction where the chloride is displaced by a cyanide ion (-CN). chemguide.co.ukchemistrystudent.com A common reagent for this transformation is sodium cyanide or potassium cyanide in a suitable solvent, typically ethanol, under reflux conditions. chemguide.co.ukchemistrystudent.com This reaction proceeds via an SN2 mechanism for primary halides like the 5-chloromethyl group. chemguide.co.uk

Chloromethylation: 8-hydroxyquinoline + Formaldehyde + HCl → 5-chloromethyl-8-hydroxyquinoline

Cyanation: 5-chloromethyl-8-hydroxyquinoline + NaCN → this compound

Modern Synthetic Routes and Catalytic Systems

Recent advancements in synthetic organic chemistry have focused on developing more efficient, atom-economical, and environmentally friendly methods. These include multi-component reactions, one-pot sequences, and catalyst-free approaches.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov The Betti reaction, a type of MCR, has been utilized to synthesize substituted 8-hydroxyquinolines. rsc.org For instance, the reaction of 8-hydroxyquinoline, an aldehyde, and a primary amine can lead to the formation of 7-aminoalkyl-8-hydroxyquinolines. nih.gov While not directly yielding the 5-acetonitrile derivative, these methods highlight the potential of MCRs to rapidly build complexity around the 8-hydroxyquinoline core. nih.gov An electrochemically induced MCR of isatins, 4-hydroxyquinolin-2(1H)-one, and malononitrile (B47326) has also been reported, showcasing a green approach to complex quinoline scaffolds. nih.gov

One-pot reactions, where sequential reactions are carried out in a single reactor without the need for isolation and purification of intermediates, offer significant advantages in terms of efficiency and waste reduction. A one-pot Schiff base reaction of nitro-eugenol with acetaldehyde (B116499) has been used to synthesize 5-allyl-8-hydroxy-7-methoxy-2-methylquinoline, demonstrating a streamlined approach to functionalized quinolines. asianpubs.org Furthermore, a one-pot, three-component domino reaction involving 5-chloroacetyl-8-hydroxyquinoline, various amines, and dimedone has been developed to produce novel 5-(N-substituted indol-2-yl)-8-hydroxyquinolines, showcasing the potential for complex one-pot syntheses starting from a 5-functionalized 8-hydroxyquinoline precursor.

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of quinoline synthesis, this has led to the development of catalyst-free and solvent-free reactions, or the use of more environmentally benign solvents like water or ethanol. mdpi.comnih.gov

A notable example is the catalyst-free, one-pot, three-component synthesis of barbituroquinoline derivatives in water, which involves the reaction of 8-hydroxyquinoline, 2-thiobarbituric acid, and an aldehyde. nih.gov While this does not directly produce the target molecule, it exemplifies a green approach to complex quinoline derivatives. The use of acetonitrile itself as a solvent and a reactant in a one-pot synthesis of 2-aminoquinoline-based alkaloids also points towards innovative green synthetic pathways.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govbenthamdirect.com This technology is particularly advantageous in the synthesis of heterocyclic compounds, including quinoline derivatives. tandfonline.comproquest.com

The application of microwave irradiation can significantly enhance two key stages in the production of this compound: the synthesis of its precursor and the subsequent conversion to the final product. The first stage, a chloromethylation of 8-hydroxyquinoline using formaldehyde and hydrochloric acid to yield 5-(chloromethyl)-8-hydroxyquinoline, can be expedited by microwave energy. nih.govmdpi.com

Furthermore, advanced microwave-assisted methods, such as the metal-free, cross-dehydrogenative coupling (CDC), represent the cutting edge of C-H functionalization. rsc.org Research has demonstrated the successful C5-position acetonitilation of N-(quinolin-8-yl)amide scaffolds using acetonitrile under microwave irradiation. rsc.org This approach offers a potential future pathway for the direct synthesis of this compound derivatives, bypassing the need for a halogenated intermediate.

Table 1: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis This table illustrates the typical enhancements offered by microwave irradiation for reactions involved in quinoline synthesis, based on data from related syntheses.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | 22 hours | 10 minutes | tandfonline.com |

| Yield | Comparable | 94% | tandfonline.com |

| Conditions | Reflux | 160 °C (Sealed Vessel) | nih.gov |

| Solvent | Toluene | Acetic Acid (Neat) | nih.gov |

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is paramount for maximizing the yield and purity of this compound. The key reaction step amenable to optimization is the cyanation of the 5-(chloromethyl)-8-hydroxyquinoline precursor. Several parameters are critical in this process.

Solvent Selection : The choice of solvent is crucial. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile are often preferred for nucleophilic substitution reactions involving anionic nucleophiles like the cyanide ion. chemrxiv.org These solvents effectively solvate the cation of the cyanide salt while leaving the cyanide anion relatively free to act as a nucleophile, thereby accelerating the reaction. Acetonitrile is often considered a "greener" solvent option. chemrxiv.org

Temperature Control : Reaction temperature directly influences the rate of reaction. While higher temperatures can increase the reaction speed, they can also promote the formation of unwanted byproducts. An optimal temperature must be established, often through systematic experimentation, to ensure a high conversion rate to the desired product while minimizing side reactions. For many quinoline syntheses, temperatures can range from room temperature to over 100 °C. researchgate.net

Reagent Stoichiometry and Catalyst : The molar ratio of the cyanide source (e.g., sodium cyanide or potassium cyanide) to the chlorinated precursor is a key variable. Using a slight excess of the cyanide salt can help drive the reaction to completion. In some cases, a phase-transfer catalyst may be employed to facilitate the reaction between the organic-soluble precursor and the inorganic cyanide salt.

Reaction Time : Monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) is essential to determine the point of maximum product formation and avoid subsequent degradation or byproduct formation. Microwave-assisted reactions can be complete in minutes, whereas conventional methods might require several hours. proquest.comnih.gov

Table 2: Illustrative Optimization of Cyanation Reaction Yield This hypothetical data table demonstrates how systematic variation of reaction parameters could be used to optimize the yield of this compound.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetone | 56 (Reflux) | 6 | 65 |

| 2 | Acetonitrile | 82 (Reflux) | 4 | 85 |

| 3 | DMF | 80 | 4 | 92 |

| 4 | DMF | 100 | 2 | 90 (minor impurities noted) |

| 5 | DMSO | 80 | 4 | 94 |

Advanced Purification Techniques for Research-Grade Purity

Achieving research-grade purity (>98-99%) for this compound requires the application of advanced purification techniques to remove unreacted starting materials, reagents, and any byproducts formed during the synthesis.

Recrystallization : This is a fundamental technique for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solvent. mdpi.com The choice of solvent or solvent system is critical and is determined experimentally to maximize the recovery of the pure product.

Column Chromatography : For achieving high purity, column chromatography is the most common and effective method. A solution of the crude product is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel. A solvent or mixture of solvents (the eluent) is used to move the components down the column. Separation occurs because different compounds move at different rates depending on their polarity and affinity for the adsorbent. By collecting the eluent in fractions, the desired compound can be isolated in a highly pure form.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : When exceptionally high purity is required, preparative HPLC is the technique of choice. It operates on the same principles as analytical HPLC but uses larger columns to handle greater quantities of material. This method offers very high resolution, allowing for the separation of compounds with very similar chemical properties, and is often used as a final polishing step to achieve research-grade purity.

The purity of the final product is typically confirmed through a combination of analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, melting point determination, and analytical HPLC. mdpi.com

Table 3: Summary of Purification Techniques

| Technique | Principle of Separation | Typical Application | Purity Level |

| Recrystallization | Differential solubility in a solvent at different temperatures. | Initial purification of crude solid product. | Good to High |

| Column Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica gel). | Primary purification method for most research compounds. | High (>95%) |

| Preparative HPLC | High-resolution differential partitioning between mobile and stationary phases. | Final purification step for achieving very high purity. | Very High (>99%) |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 8 Hydroxyquinolin 5 Yl Acetonitrile

Mechanistic Insights into the Reactivity of the 8-Hydroxyl Group

The 8-hydroxyl group, a phenolic moiety, profoundly influences the reactivity of the quinoline (B57606) ring system. Its electron-donating nature activates the aromatic ring, particularly at the ortho and para positions, making it susceptible to a range of reactions from electrophilic substitutions to proton transfer dynamics.

Investigation of Phenolic Electrophilic Aromatic Substitution Pathways

The 8-hydroxyl group in the 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. This is a typical characteristic of phenolic compounds. rroij.com The lone pairs on the phenolic oxygen increase the electron density of the aromatic ring, facilitating attack by electrophiles. The positions most activated are C5 and C7 (ortho and para to the hydroxyl group, respectively).

Given that the acetonitrile (B52724) group already occupies the C5 position in 2-(8-Hydroxyquinolin-5-yl)acetonitrile, further electrophilic substitution is directed predominantly to the C7 position. Common electrophilic aromatic substitution reactions for 8-HQ derivatives include halogenation, nitration, and Friedel-Crafts reactions. rroij.comresearchgate.net For instance, halogenation can be readily achieved using suitable reagents under appropriate conditions. The presence of the electron-withdrawing acetonitrile group at C5 may slightly deactivate the ring compared to unsubstituted 8-HQ, but the powerful activating effect of the hydroxyl group still governs the regioselectivity of the reaction.

Analysis of Intramolecular Proton Transfer Dynamics

The 8-hydroxyquinoline framework is a classic example of a system capable of undergoing Excited-State Intramolecular Proton Transfer (ESIPT). wikipedia.org This process involves the transfer of the phenolic proton from the hydroxyl group to the quinolinic nitrogen atom upon photoexcitation. This phenomenon is of fundamental importance in photochemistry and has applications in optical materials and fluorescence sensors. wikipedia.org

Studies on analogous phenol-quinoline molecules show that upon absorption of light, the molecule is promoted to an excited state (S1) where the acidity of the phenolic proton and the basicity of the quinoline nitrogen are significantly increased. wikipedia.org This facilitates a rapid, often barrierless, proton transfer, leading to the formation of a keto-tautomer in the excited state. wikipedia.orgnumberanalytics.com The process can be influenced by factors such as the solvent environment and the presence of other substituents. For example, research on 8-hydroxy-5-nitroquinoline in acetonitrile has shown that intramolecular proton transfer can occur in the triplet state, leading to tautomerization. wikipedia.orglibretexts.org The dynamics of ESIPT are often incredibly fast, occurring on a picosecond or even femtosecond timescale. numberanalytics.com

| System | Solvent | Transfer Time | Key Finding |

| Nitro-substituted HBQ | Acetonitrile | 0.68 - 0.89 ps | ESIPT occurs with a measurable time constant, suggesting a potential energy barrier. numberanalytics.com |

| 8-Hydroxy-5-nitroquinoline | Acetonitrile | - | Intramolecular proton transfer observed in the triplet state in an aprotic polar solvent. wikipedia.orglibretexts.org |

| Phenol-quinoline molecules | Acetonitrile | - | The geometry (loose vs. tight hydrogen bond) influences whether the ESIPT process has a barrier. wikipedia.org |

Table 1: Summary of Intramolecular Proton Transfer Dynamics in Related Hydroxyquinoline Systems.

Role in Diazonium Coupling Reactions

The activated aromatic ring of 8-hydroxyquinoline derivatives readily participates in diazonium coupling reactions. This is an electrophilic aromatic substitution where a diazonium salt acts as the electrophile. Research has consistently shown that for 8-hydroxyquinoline, the coupling reaction occurs regioselectively at the C5 position when it is unsubstituted. researchgate.netambeed.com

In the case of this compound, the C5 position is already functionalized. If the C5 position is occupied, diazonium coupling typically proceeds at the next most activated position, which is C7. ambeed.com The mechanism involves the attack of the electron-rich quinoline ring (at the C7 position) on the electrophilic terminal nitrogen of the diazonium cation, leading to the formation of a highly conjugated azo compound. These reactions are generally carried out in alkaline or neutral conditions to ensure the phenoxide ion is present, which is an even stronger activating group than the neutral hydroxyl group. lscollege.ac.in

Detailed Reactivity of the Acetonitrile Moiety

The acetonitrile group (-CH₂CN) introduces two additional sites of reactivity: the nitrile carbon and the alpha-carbon. These sites allow for a diverse range of chemical transformations, distinct from the chemistry of the quinoline ring itself.

Studies on Nucleophilic Reactions at the Nitrile Carbon

The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic and susceptible to nucleophilic attack. This allows for several important transformations.

One of the most common reactions is hydrolysis , which converts the nitrile into a carboxylic acid. weebly.comchemguide.co.uk This reaction can be catalyzed by either acid or base and typically requires heating. chemguide.co.uklibretexts.org The reaction proceeds via an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid, in this case, (8-hydroxyquinolin-5-yl)acetic acid. lumenlearning.comchemistrysteps.com

Another significant reaction involves the addition of organometallic reagents , such as Grignard (RMgX) or organolithium (RLi) reagents. libretexts.org These strong nucleophiles attack the electrophilic nitrile carbon to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org This provides a synthetic route to convert the acetonitrile group into a variety of keto derivatives.

Reduction of the nitrile group is also possible. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine, yielding 2-(8-hydroxyquinolin-5-yl)ethan-1-amine. libretexts.org

| Reaction Type | Reagent(s) | Product |

| Hydrolysis | H₃O⁺ or OH⁻, heat | (8-Hydroxyquinolin-5-yl)acetic acid |

| Organometallic Addition | 1. RMgX or RLi 2. H₂O | 1-(8-Hydroxyquinolin-5-yl)alkan-2-one |

| Reduction | LiAlH₄ | 2-(8-Hydroxyquinolin-5-yl)ethan-1-amine |

Table 2: General Nucleophilic Reactions at the Nitrile Carbon of this compound.

Exploration of Alpha-Carbon Reactivity and Functionalization

The hydrogen atoms on the carbon adjacent to the nitrile group (the α-carbon) are acidic due to the electron-withdrawing nature of the nitrile and the aromatic ring. msu.edulibretexts.org This acidity allows for the deprotonation of the α-carbon by a suitable base (e.g., sodium hydride, potassium tert-butoxide) to form a resonance-stabilized carbanion (an enolate-equivalent). msu.edusketchy.com

This nucleophilic carbanion can then react with various electrophiles in alkylation reactions . researchgate.net For example, treatment with an alkyl halide (R-X) would introduce an alkyl group at the alpha-position, yielding a more substituted nitrile. This is a powerful method for carbon-carbon bond formation. msu.eduresearchgate.net

Furthermore, under basic conditions, the carbanion can attack the nitrile group of another molecule in a self-condensation reaction known as the Thorpe reaction . wikipedia.orglscollege.ac.in The intramolecular version of this reaction, the Thorpe-Ziegler reaction, is used to form cyclic ketones from dinitriles. wikipedia.orgnumberanalytics.com While self-condensation of this compound is possible, it would compete with other base-mediated reactions.

Quinoline Ring System Reactivity and Regioselectivity

The reactivity of the quinoline ring in this compound is significantly influenced by the electronic effects of the hydroxyl and acetonitrile substituents. These groups modulate the electron density of the aromatic system, thereby directing the regioselectivity of electrophilic and nucleophilic substitution reactions.

The 8-hydroxyquinoline (8-HQ) moiety is known to be susceptible to various chemical modifications, including electrophilic aromatic substitution. nih.govmdpi.com The hydroxyl group at the 8-position is a strong activating group and an ortho-, para-director. This directing effect is due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic ring, which increases the electron density at the ortho (position 7) and para (position 5) positions. researchgate.net

In the case of this compound, the 5-position is already substituted. Therefore, electrophilic substitution is strongly directed to the 7-position. The acetonitrile group (-CH₂CN) at the 5-position is generally considered to be a weak deactivating group due to the electron-withdrawing nature of the nitrile. However, its effect is likely to be less pronounced compared to the strong activating effect of the hydroxyl group.

Computational studies using Density Functional Theory (DFT) have been employed to investigate the electrophilic aromatic substitution reactions of 8-hydroxyquinoline. researchgate.net These studies help in predicting the most probable sites for substitution by analyzing the electron density distribution, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For 8-hydroxyquinoline, theoretical calculations support the experimental observation that electrophilic attack is favored at positions 5 and 7. researchgate.net

Regarding nucleophilic aromatic substitution, the quinoline ring itself is electron-deficient, particularly the pyridine (B92270) ring, making it susceptible to nucleophilic attack. However, the presence of the electron-donating hydroxyl group would generally disfavor nucleophilic substitution on the benzene (B151609) ring portion. Nucleophilic substitution reactions are more likely to occur on the pyridine ring, especially if a good leaving group is present. The strength of the nucleophile and steric hindrance are also critical factors that determine the feasibility and outcome of such reactions. libretexts.org

Table 2: Predicted Regioselectivity of Reactions on this compound

| Reaction Type | Directing Influence of -OH (at C8) | Directing Influence of -CH₂CN (at C5) | Predicted Site of Reaction |

| Electrophilic Aromatic Substitution | Activating, ortho, para-directing | Weakly deactivating | Position 7 |

| Nucleophilic Aromatic Substitution | Deactivating on benzene ring | - | Pyridine ring (if activated) |

Mechanisms of Molecular Rearrangements in Quinoline Derivatives

Quinoline derivatives can undergo various molecular rearrangements, often catalyzed by acids or other reagents. A well-known example is the Fries rearrangement, where an ester of a phenol (B47542) rearranges to a hydroxyaryl ketone upon treatment with a Lewis acid catalyst. For instance, the acetate (B1210297) ester of 8-hydroxyquinoline can undergo a Fries rearrangement to yield acetyl derivatives. rroij.comscispace.com

Another type of rearrangement can be observed in the context of cyclization reactions. For example, the synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones from 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols involves tandem reactions that include Friedel–Crafts-type allenylation or alkylation followed by cyclization. nih.govrsc.org These complex transformations involve multiple mechanistic steps, including the formation and rearrangement of intermediates.

Recent studies on quinolinium 1,4-zwitterions have revealed novel cyclization and rearrangement pathways. mdpi.com These zwitterionic species can undergo formal (5+1) cyclization reactions, which may be followed by intramolecular ring-contraction rearrangements, leading to the formation of diverse heterocyclic structures. mdpi.com While not directly applicable to the neutral this compound, these studies highlight the rich and complex rearrangement chemistry that quinoline systems can exhibit under specific reaction conditions.

Computational and Spectroscopic Elucidation of Reaction Intermediates

The study of transient species such as reaction intermediates is crucial for understanding the detailed mechanisms of chemical reactions. A combination of computational and spectroscopic techniques is often employed for this purpose.

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for investigating the structures, stabilities, and reaction pathways of quinoline derivatives. nih.govdntb.gov.uaresearchgate.net DFT calculations can provide insights into the electronic properties, such as the distribution of electron density and molecular orbital energies (HOMO, LUMO), which are key to understanding reactivity. researchgate.netnih.gov For instance, computational studies on the formylation of quinoline derivatives have been used to explain the observed regioselectivity. nih.gov Furthermore, transition state structures and reaction energy profiles can be calculated to elucidate the mechanisms of reactions, including cyclizations and rearrangements. nih.gov

Spectroscopic techniques are indispensable for the experimental characterization of both stable products and, in some cases, reaction intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR techniques like COSY) is fundamental for structure elucidation of quinoline derivatives. researchgate.net Infrared (IR) spectroscopy provides information about the functional groups present in a molecule, while UV-Vis spectroscopy can be used to study the electronic transitions and conjugation within the system. nih.govmdpi.com Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight and elemental composition of compounds. nih.govmdpi.com

In the context of this compound, these techniques would be vital for confirming the structures of any newly synthesized derivatives, including the products of intramolecular cyclization. For example, the formation of a fused furanone ring would be evidenced by the appearance of a characteristic carbonyl stretch in the IR spectrum and specific shifts in the ¹H and ¹³C NMR spectra. Time-resolved spectroscopic techniques could potentially be used to detect and characterize short-lived reaction intermediates.

Table 3: Application of Computational and Spectroscopic Methods

| Technique | Information Provided | Application to this compound Reactions |

| Computational | ||

| DFT Calculations | Electronic structure, reaction energies, transition states | Predict reactivity, regioselectivity, and reaction mechanisms. researchgate.netnih.gov |

| TD-DFT Calculations | Simulated UV-Vis absorption spectra | Aid in the interpretation of experimental spectra and identify electronic transitions. nih.govnih.gov |

| Spectroscopic | ||

| NMR (¹H, ¹³C, 2D) | Connectivity of atoms, chemical environment | Structure elucidation of starting material and products. researchgate.net |

| IR Spectroscopy | Presence of functional groups | Identify key functional groups (e.g., -OH, -C≡N, C=O) in reactants and products. mdpi.com |

| UV-Vis Spectroscopy | Electronic transitions, conjugation | Monitor reaction progress, study electronic properties of conjugated systems. nih.gov |

| Mass Spectrometry | Molecular weight, fragmentation patterns | Confirm molecular formula of products. nih.govmdpi.com |

In Depth Coordination Chemistry of 2 8 Hydroxyquinolin 5 Yl Acetonitrile

Ligand Design Principles and Coordination Modes

The structural framework of 2-(8-Hydroxyquinolin-5-yl)acetonitrile is pivotal to its function as a ligand. The molecule incorporates the foundational 8-hydroxyquinoline (B1678124) scaffold, which is renowned for its metal-chelating properties, alongside a strategically placed acetonitrile (B52724) group at the 5-position.

Bidentate Chelating Behavior via Quinoline (B57606) Nitrogen and Hydroxyl Oxygen

Like its parent compound, 8-hydroxyquinoline, this compound primarily functions as a bidentate chelating agent. nih.govscispace.comrroij.com The coordination with a metal ion occurs through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, following deprotonation. nih.govscispace.comrroij.com This arrangement forms a stable five-membered chelate ring, a characteristic feature of 8-hydroxyquinolinate complexes. scirp.orgscirp.org The close proximity of the nitrogen and hydroxyl groups makes 8-hydroxyquinoline derivatives potent chelators for a wide array of metal ions. nih.gov This fundamental bidentate coordination is a crucial aspect of the ligand's design, providing a stable foundation for complex formation.

Influence of the 5-Acetonitrile Group on Coordination Geometry and Electronic Properties

The substituent at the 5-position of the 8-hydroxyquinoline ring can significantly modulate the electronic properties and, consequently, the coordination chemistry of the ligand. The acetonitrile group (-CH₂CN) in this compound is an electron-withdrawing group. This electronic influence can affect the acidity of the hydroxyl proton and the basicity of the quinoline nitrogen, thereby altering the stability of the resulting metal complexes.

Studies on other 5-substituted 8-hydroxyquinoline derivatives provide insights into these effects. For instance, electron-withdrawing groups like formyl and acetyl at the 5-position have been shown to increase the acidity of the ligand, leading to larger formation constants for their metal complexes compared to the unsubstituted 8-hydroxyquinoline. iaea.org Specifically, the formyl group, being more electronegative than the acetyl group, results in even greater stability of the corresponding metal complexes. iaea.org Following this trend, the electron-withdrawing nature of the 5-acetonitrile group is expected to enhance the stability of its metal complexes.

Furthermore, the steric bulk of the substituent can influence the coordination geometry. While the acetonitrile group is relatively modest in size, its presence could lead to subtle distortions in the geometry of the metal complexes compared to the unsubstituted 8-hydroxyquinoline. However, significant steric hindrance that would prevent the typical coordination modes is not anticipated.

Formation and Characterization of Metal Complexes

This compound is expected to form stable complexes with a variety of transition metal ions, a characteristic feature of the 8-hydroxyquinoline family of ligands.

Complexation with Diverse Transition Metal Ions (e.g., Cu(II), Al(III), Zn(II), Fe(III), Ni(II), Cr(III))

Derivatives of 8-hydroxyquinoline are known to form complexes with a wide range of transition metal ions, including but not limited to Cu(II), Al(III), Zn(II), Fe(III), Ni(II), and Cr(III). nih.govscirp.orgscirp.orgresearchgate.net The formation of these complexes is often visually indicated by a change in color. Spectroscopic techniques such as UV-Vis, FT-IR, and NMR are commonly employed to characterize these complexes. For instance, in the infrared spectrum, the coordination of the ligand to the metal ion is typically confirmed by a shift in the C-N and C-O stretching frequencies. The formation of metal-nitrogen and metal-oxygen bonds is also observed.

The geometry of the resulting complexes is dependent on the coordination number of the metal ion and the stoichiometry of the complex. For many divalent metal ions, octahedral or square planar geometries are common. scirp.orgscirp.org For example, Cu(II) complexes with 8-hydroxyquinoline derivatives often exhibit a square planar or a distorted octahedral geometry, while Co(II) and Ni(II) complexes are frequently octahedral. scirp.orgscirp.org

Determination of Complex Stoichiometry and Stability Constants

The stoichiometry of metal complexes with 8-hydroxyquinoline derivatives is frequently found to be 1:2 (Metal:Ligand). scirp.orgscirp.orgresearchgate.netscirp.org This is particularly common for divalent metal ions, leading to the formation of neutral M(L)₂ complexes where L is the deprotonated ligand. However, other stoichiometries such as 1:1 and 1:3 are also possible depending on the metal ion and reaction conditions. nih.govnih.gov

The stability of these complexes is quantified by their stability constants (log K). The determination of these constants is crucial for understanding the ligand's affinity for different metal ions. Methods such as spectrophotometric and potentiometric titrations are commonly used for this purpose. researchgate.netnih.gov For related 5-substituted 8-hydroxyquinoline derivatives, the stability of the metal complexes generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). As previously mentioned, the electron-withdrawing nature of the 5-acetonitrile group is expected to result in high stability constants for its metal complexes. For comparison, the log K values for complexes of 5-formyl-8-hydroxyquinoline with Fe(III), Cu(II), and Pb(II) have been reported to be significantly high. iaea.org

Table 1: Expected Stoichiometry and Geometry of Metal Complexes with this compound

| Metal Ion | Expected Stoichiometry (Metal:Ligand) | Common Coordination Geometry |

| Cu(II) | 1:2 | Square Planar / Distorted Octahedral |

| Al(III) | 1:3 | Octahedral |

| Zn(II) | 1:2 | Tetrahedral / Octahedral |

| Fe(III) | 1:3 | Octahedral |

| Ni(II) | 1:2 | Octahedral |

| Cr(III) | 1:3 | Octahedral |

This table is based on the known coordination behavior of similar 8-hydroxyquinoline derivatives.

Investigation of Supramolecular Coordination Architectures

The ability of 8-hydroxyquinoline-based ligands and their metal complexes to participate in non-covalent interactions, such as π-π stacking, hydrogen bonding, and C-H···π interactions, can lead to the formation of fascinating supramolecular coordination architectures. nih.govmdpi.comnih.gov These interactions can extend the dimensionality of the structures from simple mononuclear complexes to one-, two-, or even three-dimensional networks. nih.govnih.gov

Structural Elucidation of Metal-Ligand Complexes

To comprehend the properties and potential uses of metal-ligand complexes, it is essential to determine their precise three-dimensional atomic arrangements. The structural analysis of complexes formed with this compound is achieved through a combination of sophisticated analytical methods.

Single Crystal X-ray Diffraction Analysis of Complex Structures

The coordination of this compound with different metal ions results in complexes with varied geometries. For example, studies on related 8-hydroxyquinoline derivatives have shown the formation of octahedral, square planar, and tetrahedral complexes, depending on the specific metal ion and reaction conditions. researchgate.netscirp.orgscirp.org For instance, Mn(III) and Co(III) complexes with 8-hydroxyquinoline have been found to exhibit a distorted octahedral geometry. researchgate.net A new polymorph of 8-hydroxyquinoline was identified, crystallizing in the monoclinic space group P21/n. nih.gov

Table 1: Representative Crystallographic Data for a Monoclinic Polymorph of 8-Hydroxyquinoline nih.gov

| Crystal Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.620(3) |

| b (Å) | 9.243(4) |

| c (Å) | 11.070(4) |

| β (°) | 90.718(6) |

| Volume (ų) | 677.3(5) |

| Z | 4 |

Spectroscopic Characterization (FT-IR, UV-Vis, NMR) of Metal-Ligand Interactions

While X-ray diffraction provides a static image of the solid state, spectroscopic techniques offer crucial information about the behavior of metal-ligand complexes in both solid and solution phases.

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is vital for identifying the ligand's coordination sites. Upon complexation, the characteristic vibrational frequencies of the ligand are altered. For this compound, the broad O-H stretching vibration of the free ligand is expected to disappear or shift upon deprotonation and coordination to a metal ion. researchgate.net Additionally, shifts in the C=N and C-O stretching vibrations of the quinoline ring confirm coordination. ijacskros.com The C≡N stretching frequency of the acetonitrile group may also be affected, indicating its potential involvement in coordination.

UV-Vis Spectroscopy: Electronic absorption spectroscopy in the ultraviolet-visible (UV-Vis) range provides information on the electronic transitions within the complex. The spectra of these complexes typically display bands corresponding to intra-ligand (π→π*) and ligand-to-metal charge transfer (LMCT) transitions. researchgate.netresearchgate.net The appearance of new absorption bands or shifts in the existing bands of the free ligand upon complexation confirms the formation of the metal-ligand complex. nih.govhw.ac.uk

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for characterizing the structure of diamagnetic metal complexes in solution. chemicalbook.comchemicalbook.com Changes in the chemical shifts of the ligand's protons and carbons upon coordination can elucidate the binding mode. researchgate.netresearchgate.net For example, the downfield shift of the hydroxyl group's proton in the ¹H NMR spectrum, or its disappearance, confirms its involvement in chelation. researchgate.net

Table 2: Illustrative Spectroscopic Data for 8-Hydroxyquinoline Derivatives and their Metal Complexes

| Technique | Free Ligand | Metal Complex | Interpretation |

| FT-IR (cm⁻¹) | |||

| ν(O-H) | ~3400 (broad) | Absent or shifted | Deprotonation and coordination of the hydroxyl group. researchgate.net |

| ν(C=N) | ~1630 | Shifted | Coordination of the quinoline nitrogen. ijacskros.com |

| ν(C≡N) | ~2250 | Minor shift | The acetonitrile group is likely not directly involved in coordination. |

| UV-Vis (nm) | |||

| Intra-ligand | ~260, ~387 researchgate.net | Shifted | Coordination alters the ligand's electronic structure. nih.gov |

| LMCT | - | Appears at longer wavelengths | A new charge transfer band forms upon complexation. researchgate.net |

| ¹H NMR (ppm) | |||

| OH proton | ~9.8 | Absent | Deprotonation and chelation. researchgate.net |

| Aromatic protons | 7.0 - 8.5 chemicalbook.com | Shifted | The electronic environment changes upon coordination. researchgate.net |

Mechanisms of Metal Ion Chelation and Ligand Exchange Processes

The formation of a metal-ligand complex is a dynamic process where solvent molecules in the metal ion's coordination sphere are replaced by the ligand. The chelation of a metal ion by this compound follows a stepwise mechanism. Initially, one of the ligand's donor atoms, likely the deprotonated hydroxyl oxygen, coordinates to the metal ion. This is followed by a rapid intramolecular ring-closure as the quinoline nitrogen atom displaces another solvent molecule, forming a stable five-membered chelate ring. nih.govdovepress.com

Several factors influence the kinetics and thermodynamics of this process, including the properties of the metal ion (size, charge, and lability), the solution's pH (which affects the deprotonation of the hydroxyl group), and the solvent. uncw.edu

Ligand exchange reactions involve the substitution of one ligand in a complex with another. The lability of the this compound ligand within a complex depends on the strength of the metal-ligand bonds. In kinetically labile complexes, the ligand is easily exchanged, whereas in kinetically inert complexes, this process is significantly slower. nih.gov A thorough understanding of these mechanisms is crucial for designing new complexes with specific reactivity for applications like metal ion sensing or catalysis.

Advanced Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory, Time-Dependent DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. scispace.com DFT methods calculate the electronic structure of a molecule by modeling its electron density, providing a balance between accuracy and computational cost that is suitable for medium to large systems like 8-hydroxyquinoline (B1678124) derivatives. scispace.comnih.gov A popular functional used for such studies is B3LYP, often paired with a basis set like 6-311G(d,p) or 6-311++G(d,p), to achieve reliable results for geometry and electronic properties. scispace.comresearchgate.net For studying excited states and electronic spectra, Time-Dependent Density Functional Theory (TD-DFT) is the standard extension of DFT. nih.govrsc.org

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. youtube.comyoutube.com This process is a crucial first step in most computational studies, as the molecular geometry influences all other calculated properties. youtube.com For 2-(8-Hydroxyquinolin-5-yl)acetonitrile, this involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized and the structure represents a minimum on the potential energy surface. youtube.com

The process begins with an initial guess of the structure, which is then refined iteratively. youtube.com The planarity of the 8-hydroxyquinoline ring system is a key feature, although the acetonitrile (B52724) substituent introduces conformational flexibility. Analysis of the rotational barrier around the bond connecting the cyanomethyl group to the quinoline (B57606) ring would be essential to identify the most stable conformer(s). For related 8-hydroxyquinoline derivatives, studies have confirmed that the bicyclic ring system is practically planar. researchgate.net

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. rsc.orgsci-hub.se

HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which an electron is most easily removed. A higher HOMO energy indicates a greater ability to donate electrons, making the molecule a better electron donor. researchgate.net

LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital to which an electron is most easily added. A lower LUMO energy signifies a greater ability to accept electrons, making the molecule a better electron acceptor. researchgate.net

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. rsc.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. rsc.orgsci-hub.se Conversely, a small gap suggests the molecule is more polarizable and reactive. sci-hub.se

While specific data for this compound is not available, studies on similar 8-hydroxyquinoline derivatives provide illustrative examples. For instance, DFT calculations have been performed on compounds like 5,7-dichloro-8-hydroxyquinoline (57DC8HQ) and 8-hydroxy-5-nitroquinoline (8H5NQ). researchgate.netresearchgate.net The calculated HOMO-LUMO gap for 8-hydroxyquinoline itself is approximately 4.52 eV. researchgate.net

Table 1: Illustrative Frontier Orbital Energies and Energy Gaps for Related 8-Hydroxyquinoline Derivatives This table presents data for related compounds to illustrate typical values and should not be interpreted as data for this compound.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| 8-Hydroxyquinoline (8-HQ) | B3LYP/6-31G* | - | - | 4.52 | researchgate.net |

| 5-chloro-8-hydroxyquinoline (CHQ) | DFT | - | - | 3.119 | sci-hub.se |

| 8-hydroxy quinoline-5-sulfonic acid (HQS) | DFT | - | - | 2.506 | sci-hub.se |

Global and local reactivity descriptors are derived from the electronic structure to quantify and predict a molecule's reactivity. researchgate.net

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole.

Chemical Hardness (η): Defined as half of the HOMO-LUMO energy gap (η ≈ ΔE / 2). It measures the resistance of a molecule to change its electron configuration. Hard molecules have a large energy gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules have a small energy gap and are more reactive. researchgate.net

Electronegativity (χ): The power of a molecule to attract electrons, calculated as χ = -(E_HOMO + E_LUMO) / 2. researchgate.net

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, or electron acceptor. It is calculated as ω = μ²/2η = χ²/2η. A higher value indicates a stronger electrophile. researchgate.net

Nucleophilicity: The ability of a molecule to act as a nucleophile, or electron donor. While various scales exist, it is often correlated inversely with the electrophilicity index. researchgate.net

Local Reactivity Descriptors (Fukui Indices): These descriptors identify the most reactive sites within a molecule. The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the system. nih.govfaccts.de

f⁺(r): For nucleophilic attack (attack by an electron donor). It identifies the sites most susceptible to gaining an electron. This is associated with the LUMO density.

f⁻(r): For electrophilic attack (attack by an electron acceptor). It identifies the sites most likely to donate an electron. This is associated with the HOMO density.

f⁰(r): For radical attack.

For this compound, calculating Fukui indices would pinpoint which specific atoms on the quinoline ring or acetonitrile group are most susceptible to nucleophilic or electrophilic attack, providing a detailed map of its local reactivity. researchgate.netscm.com

Table 2: Illustrative Global Reactivity Descriptors for a Related Compound This table presents conceptual data to illustrate the parameters and should not be interpreted as data for this compound.

| Parameter | Formula | Description |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates reactivity |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Electron-attracting power |

| Chemical Potential (μ) | -χ | Escaping tendency of electrons |

| Electrophilicity Index (ω) | μ² / 2η | Global electrophilic nature |

According to Koopmans' theorem, the ionization energy (I) and electron affinity (A) can be approximated from the energies of the frontier molecular orbitals:

Ionization Energy (I): The minimum energy required to remove an electron from a molecule. It can be estimated as I ≈ -E_HOMO . researchgate.net

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be estimated as A ≈ -E_LUMO . researchgate.net

These values are crucial for understanding the molecule's behavior in redox reactions and charge-transfer processes. For this compound, these calculations would quantify the energy required to oxidize the molecule and the energy gained upon its reduction.

The properties of a molecule can be significantly influenced by its environment, particularly in a solvent. Computational models like the Polarizable Continuum Model (PCM) are used to simulate these effects. rsc.org In the PCM framework, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution.

By performing TD-DFT calculations within a PCM framework, it is possible to predict how the electronic absorption spectrum (UV-Vis) of this compound would change in different solvents. Solvatochromism, the change in spectral position with solvent polarity, can be computationally investigated. researchgate.net For example, a bathochromic (red) shift in the absorption maximum with increasing solvent polarity often indicates that the excited state is more polar than the ground state. researchgate.net Such studies have been performed on other hydroxyquinoline derivatives, showing good agreement between theoretical spectra and experimental measurements. researchgate.net

Molecular Dynamics Simulations

While quantum chemical calculations focus on static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. spiedigitallibrary.orgarxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent interactions, and dynamic processes over time. researchgate.net

For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water). The simulation would track the trajectory of every atom over a period of nanoseconds or longer. This approach could be used to:

Explore the conformational landscape and the flexibility of the acetonitrile side chain in a solution environment.

Analyze the specific hydrogen bonding patterns between the 8-hydroxyl group, the quinoline nitrogen, and surrounding solvent molecules.

Investigate how the molecule interacts with biological macromolecules, such as proteins or DNA, by simulating the complex in a solvated environment. researchgate.net

MD simulations have been successfully applied to study the reactive properties and interactions of other 8-hydroxyquinoline derivatives, providing a dynamic picture that complements the static information from DFT calculations. researchgate.netresearchgate.net

Simulation of Adsorption Behavior on Material Surfaces (e.g., metal oxides)

Computational simulations are pivotal in understanding how molecules like this compound interact with material surfaces, a key aspect for applications in catalysis, sensing, and corrosion inhibition. While specific studies on the adsorption of this compound on metal oxides are not extensively documented, the behavior of its parent compound, 8-hydroxyquinoline (8HQ), provides a strong predictive framework.

Research on 8HQ and its derivatives shows they act as effective corrosion inhibitors for metals and alloys by forming a protective adsorption layer on the surface. Theoretical studies often employ Density Functional Theory (DFT) to model these interactions. Simulations calculate adsorption energies, identify the most stable adsorption configurations, and analyze the nature of the chemical bonds formed between the molecule and the surface atoms (e.g., Fe, Cu, Al).

For this compound, it is predicted that adsorption would occur primarily through the nitrogen and oxygen atoms of the 8-hydroxyquinoline moiety, which can chelate surface metal atoms. The planar quinoline ring would likely orient parallel to the surface, maximizing surface coverage. The acetonitrile group could further influence the packing density and intermolecular interactions within the adsorbed layer. Studies on related compounds have shown that the interaction involves both physisorption (van der Waals forces) and chemisorption (orbital interactions and charge transfer from the inhibitor molecule to the metal surface).

Analysis of Intermolecular Interactions (e.g., π-π stacking, C-H···π, Hydrogen Bonding)

The crystal packing, solution-state aggregation, and interaction with biological targets of this compound are governed by a network of non-covalent intermolecular interactions. Computational analysis is crucial for dissecting these forces.

Hydrogen Bonding: The most significant hydrogen bond donor is the hydroxyl (-OH) group at the 8-position, and the primary acceptors are the quinoline nitrogen and the nitrile nitrogen. Intramolecular hydrogen bonding between the phenolic proton and the quinoline nitrogen is a well-characterized feature of the 8HQ scaffold, influencing its electronic properties and fluorescence. nih.gov Intermolecular hydrogen bonds are expected to play a major role in the solid-state structure and in interactions with polar solvents or biological receptors.

π-π Stacking: The aromatic quinoline ring is prone to π-π stacking interactions, a major cohesive force in the solid state of aromatic compounds. uncw.edu These interactions involve the face-to-face or offset stacking of the aromatic rings, contributing significantly to the stability of crystal lattices and molecular assemblies. nih.govresearchgate.net

Energetic investigations of related 8-hydroxyquinoline derivatives using methods like periodic DFT have quantified the energies of these interactions, confirming that π-π stacking and hydrogen bonding are the dominant forces governing their solid-state structures. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR models establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties. For this compound and its analogues, QSPR can predict properties like chelation strength, reactivity, and biological activity based on calculated molecular descriptors.

Molecular descriptors are numerical values derived from the molecular structure, such as electronic (e.g., HOMO/LUMO energies, dipole moment), topological (e.g., connectivity indices), and quantum chemical (e.g., atomic charges) parameters.

Reactivity and Biological Activity: The inhibitory activity of 8-hydroxyquinoline derivatives against enzymes, such as 2-oxoglutarate (2OG) dependent oxygenases, has been linked to their structural and electronic properties. rsc.org Studies have found correlations between properties like the acid dissociation constant (pKa) and cytotoxicity against multidrug-resistant cancer cells. researchgate.net It is hypothesized that the reactivity of the quinoline ring and the chelating ability of the molecule, both quantifiable through molecular descriptors, are key determinants of its biological function.

Advanced Spectroscopic Property Predictions

Computational chemistry enables the accurate prediction of various spectroscopic properties, which aids in the interpretation of experimental data and the structural elucidation of new compounds. DFT and its time-dependent extension (TD-DFT) are the most common methods for these predictions. rsc.org

Calculated IR Spectra: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. These predicted spectra help in assigning the vibrational modes observed in experimental FTIR spectra. For this compound, key predicted vibrations would include the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile, and various C=C and C=N stretching modes of the quinoline ring.

Calculated NMR Spectra: NMR chemical shifts (¹H and ¹³C) can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide a theoretical spectrum that can be compared with experimental results to confirm the molecular structure. uncw.educhemicalbook.com

Calculated UV-Vis Spectra: TD-DFT calculations are used to predict the electronic absorption spectra (UV-Vis) by determining the energies of electronic transitions, primarily π-π* and n-π* transitions within the aromatic system. researchgate.netresearchgate.net The calculated absorption maxima (λmax) can be compared with experimental data measured in different solvents.

Calculated Fluorescence Spectra: The fluorescence properties of 8-hydroxyquinoline derivatives are of significant interest. acs.orgresearchgate.net Computational methods can predict emission wavelengths by calculating the energy difference between the first excited state and the ground state. These calculations can also shed light on processes like Excited-State Intramolecular Proton Transfer (ESIPT), which can significantly affect the fluorescence quantum yield and Stokes shift. nih.govacs.org

The table below summarizes typical spectroscopic data for the 8-hydroxyquinoline core structure, providing a reference for the expected values for this compound.

| Spectroscopic Data for 8-Hydroxyquinoline Scaffold | |

| Technique | Observed Peaks / Signals |

| ¹H NMR (in CDCl₃) | Signals typically appear in the range of δ 7.0–8.8 ppm for the aromatic protons. chemicalbook.com |

| ¹³C NMR (in CDCl₃) | Aromatic carbons typically resonate between δ 110–155 ppm. uncw.edu |

| UV-Vis (in Methanol) | Characteristic absorption bands around 240-255 nm and 300-320 nm, corresponding to π-π* transitions. nist.gov |

| Fluorescence Emission | Emission maximum is highly solvent-dependent but is often observed in the range of 480-520 nm. researchgate.net |

| IR | Key vibrations include O-H stretch (~3400 cm⁻¹), aromatic C-H stretch (~3050 cm⁻¹), and C=C/C=N ring stretching (~1500-1600 cm⁻¹). |

Advanced Applications in Chemical Sciences Mechanism Focused

Design and Development of Fluorescent Chemosensors for Metal Ions

The 8-hydroxyquinoline (B1678124) framework is a cornerstone in the development of fluorescent chemosensors for detecting metal ions. nih.govscispace.comrroij.com These sensors are molecules designed to signal the presence of a specific analyte, such as a metal ion, through a change in their fluorescence properties. scispace.com

Principles of Fluorescence Enhancement and Quenching Mechanisms upon Metal Binding

The parent 8-hydroxyquinoline molecule is itself weakly fluorescent. This is primarily due to an efficient non-radiative decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT), where the proton from the hydroxyl group is transferred to the quinoline (B57606) nitrogen in the excited state. rroij.com This process allows the molecule to return to its ground state without emitting light.

The key to the function of 8-HQ derivatives as fluorescent sensors lies in the dramatic change in emission upon metal ion coordination. The primary mechanisms are:

Chelation-Enhanced Fluorescence (CHEF): When a metal ion binds to the nitrogen and deprotonated oxygen of the 8-HQ moiety, it forms a rigid, planar complex. nih.govrroij.com This structural rigidity significantly hinders the vibrational and rotational motions that typically lead to non-radiative energy loss, thus closing these decay channels.

Inhibition of ESIPT: The formation of the metal-oxygen bond removes the labile proton, completely blocking the ESIPT pathway. rroij.com

By preventing these non-radiative processes, the molecule is forced to release its absorbed energy through fluorescence, leading to a significant "turn-on" signal.

Conversely, fluorescence quenching can also be utilized for sensing. This often occurs when the sensor binds to paramagnetic metal ions (like Cu²⁺ or Fe³⁺) or heavy metal ions (like Hg²⁺). These metals can induce quenching through mechanisms such as energy transfer or spin-orbit coupling, which promotes intersystem crossing to the non-emissive triplet state.

The introduction of a 5-acetonitrile (-CH₂CN) group would be expected to influence these properties. The nitrile group is electron-withdrawing, which can modulate the electronic structure of the quinoline ring system. It has been predicted that electron-withdrawing groups at the C-5 position can cause a blue-shift (a shift to shorter wavelengths) in the emission of the resulting metal complex. rroij.com

Table 1: Fundamental Mechanisms of 8-HQ Based Fluorescent Sensors

| Mechanism | Description | Effect on Fluorescence |

|---|---|---|

| Chelation-Enhanced Fluorescence (CHEF) | Metal binding creates a rigid molecular structure, reducing non-radiative decay from molecular vibrations. | Enhancement |

| Excited-State Intramolecular Proton Transfer (ESIPT) Inhibition | Metal chelation removes the hydroxyl proton, blocking the primary non-radiative decay pathway. | Enhancement |

| Paramagnetic/Heavy Atom Quenching | Interaction with specific metal ions introduces new non-radiative pathways (e.g., energy or electron transfer). | Quenching |

Research on Selective and Sensitive Detection Strategies

The selectivity of an 8-HQ-based chemosensor for a particular metal ion is governed by the substituents on the quinoline ring. nih.gov These groups modify the size and electronic nature of the binding pocket, influencing the stability and geometry of the resulting metal complexes. For instance, bulky substituents can sterically hinder the binding of certain ions, while specific functional groups can introduce additional coordination sites to favor a target ion.

Derivatives of 8-HQ have been successfully developed for the selective detection of numerous biologically and environmentally important metal ions, including Zn²⁺, Al³⁺, and Mg²⁺. scispace.comresearchgate.net For example, diaza-18-crown-6 ethers appended to 8-hydroxyquinoline show high affinity and a strong fluorescence increase specifically upon binding Mg²⁺. rroij.com

For 2-(8-Hydroxyquinolin-5-yl)acetonitrile , the acetonitrile (B52724) group is relatively small, suggesting it may not impose significant steric hindrance. However, its electron-withdrawing character could fine-tune the Lewis basicity of the chelating nitrogen and oxygen atoms, potentially altering the relative affinities for different metal ions compared to the unsubstituted 8-HQ. Furthermore, the nitrile group itself could potentially act as a weak, secondary binding site in specific geometric arrangements, offering a route to engineer selectivity for metal ions that favor such coordination environments.

Contributions to Organic Light-Emitting Diodes (OLEDs) and Electronic Materials

Metal complexes of 8-hydroxyquinoline are among the most important and widely studied materials in the field of OLEDs. nih.govrroij.com This is particularly true for the aluminum complex, tris(8-hydroxyquinolinato)aluminum (Alq₃), which has been a benchmark material for decades. mdpi.com

Exploration as Electron Transport or Emitting Materials

In a typical OLED structure, materials are layered to facilitate the injection of charge carriers (holes and electrons), their transport to a central emissive layer, and their recombination to form excitons that generate light. Metal-8-hydroxyquinoline complexes (metal-quinolates) are highly valued for their dual functionality:

Emitting Materials: They exhibit high fluorescence quantum yields and good thermal stability. The emission color can be tuned by modifying the substituents on the quinoline ligand or by changing the central metal ion. rroij.comresearchgate.net It is predicted that electron-donating groups at the C-5 position cause a red-shift in emission, while electron-withdrawing groups cause a blue-shift. rroij.com

Electron Transport Materials: They possess excellent electron-transporting capabilities, helping to balance the charge carrier flux within the device, which is crucial for high efficiency. nih.gov

The complex formed from This compound and a metal like Al³⁺ or Zn²⁺ would be a candidate for these applications. Based on established principles, the electron-withdrawing nature of the 5-acetonitrile group would be expected to lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the complex. rroij.com This could lead to a blue-shifted emission compared to the classic green emission of Alq₃, potentially providing a route to new blue or green-blue emitting materials.

Table 2: Projected Effects of the 5-Acetonitrile Group on OLED Performance

| Property | General Role of 8-HQ Complexes | Projected Influence of 5-Acetonitrile Group |

|---|---|---|

| Emission Color | Tunable via ligand substitution; Alq₃ is a classic green emitter. | Likely to cause a blue-shift in emission due to its electron-withdrawing nature. |

| Charge Transport | Excellent electron transport properties. | Lowering of HOMO/LUMO levels could affect charge injection barriers and transport characteristics. |

| Thermal Stability | Generally high, contributing to device longevity. | The substituent's impact on intermolecular forces could influence morphological stability. |

Integration into Functional Polymer Architectures

A significant challenge with small-molecule OLED materials is their tendency to crystallize over time, which leads to device failure. epa.gov One strategy to overcome this is to incorporate the functional chromophore into a polymer architecture. This can be achieved by creating polymers with the 8-HQ ligand or its metal complex as part of the polymer backbone or as a pendant side chain. epa.gov

This approach combines the desirable photophysical properties of the metalloquinolate with the superior film-forming capabilities and morphological stability of polymers. epa.gov For example, researchers have successfully incorporated other 8-HQ derivatives, such as 8-hydroxyquinoline-5-sulfonic acid, into polymer matrices or created copolymers from 8-HQ-containing monomers. nih.gov

The This compound molecule offers a clear pathway for integration into functional polymers. The nitrile group (-C≡N) is a versatile functional handle that can undergo various chemical transformations, including:

Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂), which can then be used in polycondensation or grafting reactions to form polyamides or polyimines.

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (-COOH), providing another reactive site for polymerization.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form heterocyclic rings, enabling the creation of complex polymer structures.

By leveraging the reactivity of the nitrile group, this compound could serve as a valuable monomer for synthesizing new electroluminescent polymers with enhanced stability for next-generation solution-processable OLEDs.

Applications in Analytical Chemistry and Separation Science

Beyond fluorescence sensing, 8-hydroxyquinoline has a long history as a versatile reagent in classical analytical chemistry. Its ability to form insoluble, often colored, chelate complexes with a wide range of metal ions makes it an excellent reagent for gravimetric analysis and solvent extraction-based separation techniques. scispace.comrroij.com

Modern separation science often seeks to improve upon these methods by immobilizing the chelating agent onto a solid support. This creates a reusable material for pre-concentration and separation of metal ions from complex matrices. For instance, an 8-hydroxyquinoline derivative has been covalently attached to a polystyrene backbone to create a resin for chemical separations.

The compound This compound is well-suited for this application. As discussed previously, the nitrile group provides a reactive handle for covalently grafting the molecule onto solid supports like silica (B1680970) gel, controlled-pore glass, or various polymer resins. Such a functionalized sorbent could be used in solid-phase extraction (SPE) columns to selectively capture and concentrate trace metal ions from environmental water samples or industrial effluents prior to their determination by atomic spectroscopy or other analytical methods. The selectivity of the resin could be tuned by the inherent properties of the 8-HQ core, while the solid support would allow for easy separation and potential reuse.

Utility in Gravimetric Analysis of Metal Ions

8-Hydroxyquinoline and its derivatives are renowned reagents in gravimetric analysis, a testament to their ability to form insoluble chelate complexes with a wide array of metal ions. rroij.com The compound this compound leverages the foundational chelating ability of the 8-hydroxyquinoline core. The mechanism involves the deprotonation of the hydroxyl group and subsequent coordination of both the resulting phenoxide oxygen and the quinoline nitrogen to a metal ion, forming a stable, neutral complex.

The key attributes for a successful gravimetric analysis—low solubility of the precipitate, high purity, and a known, constant composition—are well-established for metal-oxine complexes. libretexts.org The general process involves the precipitation of the metal ion from a solution by adding the chelating agent. The resulting precipitate is then carefully filtered, washed, dried, and weighed. The mass of the precipitate directly correlates to the quantity of the metal ion in the original sample. The selectivity for specific metal ions can be precisely controlled by adjusting the pH of the solution, as the formation of different metal quinolinolate complexes occurs at distinct pH ranges.

| Metal Ion | Precipitate Formed | Gravimetric Factor |

|---|---|---|

| Aluminum (Al³⁺) | Al(C₉H₆NO)₃ | 0.0587 |

| Magnesium (Mg²⁺) | Mg(C₉H₆NO)₂ | 0.0778 |

| Zinc (Zn²⁺) | Zn(C₉H₆NO)₂ | 0.1849 |

| Copper (Cu²⁺) | Cu(C₉H₆NO)₂ | 0.1806 |

| Iron (Fe³⁺) | Fe(C₉H₆NO)₃ | 0.1145 |

Advanced Separation Techniques for Metal Ion Extraction

Beyond precipitation, 8-hydroxyquinoline derivatives like this compound are excellent ligands for the separation of metal ions via solvent extraction. rroij.com This technique relies on the differential solubility of the metal-chelate complex between an aqueous phase and an immiscible organic solvent.

The mechanism involves the formation of a neutral metal complex with the chelating agent in the aqueous phase, which then partitions into the organic phase. The efficiency of this extraction is highly dependent on factors such as the pH of the aqueous solution, the concentration of the chelating agent, and the choice of the organic solvent. By carefully manipulating these parameters, selective extraction of targeted metal ions can be achieved. For instance, thermodynamic studies have been conducted on the complexation of various metal ions with 8-hydroxyquinoline derivatives, providing the data needed to design efficient separation processes. capes.gov.br Following extraction into the organic phase, the metal ion can be stripped back into an aqueous phase, often an acidic solution, for subsequent analysis or recovery.

Investigation of Corrosion Inhibition Mechanisms on Metal Surfaces

The application of 8-hydroxyquinoline derivatives as corrosion inhibitors for metals in acidic environments is an area of intensive research. najah.eduresearchgate.net These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion.

Adsorption Isotherm Modeling and Surface Coverage Studies

To understand the efficacy of an inhibitor, it is crucial to study its adsorption behavior on the metal surface. This is typically accomplished by fitting experimental data to various adsorption isotherm models. These models describe the equilibrium relationship between the concentration of the inhibitor in the solution and the fraction of the metal surface covered (θ) by the adsorbed inhibitor molecules.

Studies on various 8-hydroxyquinoline derivatives have shown that their adsorption often follows the Langmuir adsorption isotherm. najah.edunajah.edunih.gov This model assumes the formation of a monolayer of inhibitor molecules on the metal surface with no interaction between the adsorbed species. The fit to the Langmuir model allows for the calculation of important thermodynamic parameters, such as the standard free energy of adsorption (ΔG°ads). A negative and high value for ΔG°ads indicates a strong and spontaneous adsorption process, which is characteristic of an effective inhibitor.

| Inhibitor | Inhibition Efficiency (η%) at 10⁻³ M | Adsorption Isotherm Model | Reference |

|---|---|---|---|

| (8-hydroxyquinolin-5-yl)methyl-4-chlorobenzoate (Q1) | 96% | Langmuir | najah.edu |

| (8-hydroxyquinolin-5-yl)methyl-4-nitrobenzoate (Q2) | 92% | Langmuir | najah.edu |

| 5-propoxymethyl-8-hydroxyquinoline (PMHQ) | 94% | Langmuir | nih.gov |

| 5-methoxymethyl-8-hydroxyquinoline (MMHQ) | 89% | Langmuir | nih.gov |

Understanding the Role of Molecular Structure in Inhibition Efficiency

The effectiveness of this compound as a corrosion inhibitor is intrinsically linked to its molecular structure. nih.gov The molecule possesses several features that facilitate strong adsorption onto a metal surface. The planar 8-hydroxyquinoline ring system, with its delocalized π-electrons, can interact with the vacant d-orbitals of the metal. Furthermore, the heteroatoms—nitrogen in the quinoline ring and nitrile group, and oxygen in the hydroxyl group—have lone pairs of electrons that can be shared with the metal, forming coordinate bonds. najah.edu This combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding) leads to the formation of a stable, protective film on the metal surface.

Structure Property/reactivity Relationships and Future Research Directions

Systematic Investigation of the Acetonitrile (B52724) Moiety's Influence on Molecular and Electronic Properties

The introduction of an acetonitrile group at the 5-position of the 8-hydroxyquinoline (B1678124) core significantly impacts the molecule's electronic and molecular landscape. The nitrile group (C≡N) is a strong electron-withdrawing group, which can influence the electron density distribution across the entire quinoline (B57606) ring system. This electronic perturbation affects the acidity of the hydroxyl group at the 8-position and the basicity of the quinoline nitrogen.

The acetonitrile moiety also introduces a potential site for chemical modification. The methylene (B1212753) group adjacent to the nitrile is activated, making it susceptible to a variety of chemical transformations. This reactivity can be harnessed to synthesize a diverse range of derivatives with tailored properties.

Furthermore, the presence of the acetonitrile group can influence the molecule's photophysical properties. While 8-hydroxyquinoline itself is weakly fluorescent, its derivatives can exhibit enhanced fluorescence upon chelation with metal ions. rroij.comscispace.com The electron-withdrawing nature of the acetonitrile group can modulate the energy levels of the molecular orbitals involved in fluorescence, potentially leading to shifts in emission wavelengths and quantum yields.

Comprehensive Analysis of Quinoline Ring Substitution Patterns on Reactivity and Coordination Characteristics

The reactivity and coordination behavior of 2-(8-hydroxyquinolin-5-yl)acetonitrile are profoundly influenced by the substitution pattern on the quinoline ring. The 8-hydroxyquinoline scaffold is a well-known chelating agent, capable of forming stable complexes with a wide variety of metal ions through its hydroxyl oxygen and quinoline nitrogen atoms. rroij.comrsc.org The nature and position of substituents on the ring can fine-tune this chelating ability.